N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide
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Overview
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide is a compound that belongs to the class of sulfonamides It features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a phenylmethanesulfonamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.
Introduction of the Phenylmethanesulfonamide Group: The phenylmethanesulfonamide group can be introduced via a sulfonation reaction using phenylmethanesulfonyl chloride and a suitable base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group and the sulfonamide moiety.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions like reflux in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer or antimicrobial agents.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: This compound also features a pyrimidine ring and has applications in medicinal chemistry.
2-(dimethylamino)pyrimidin-5-ylboronic acid:
Uniqueness
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide is unique due to the presence of both a dimethylamino group and a phenylmethanesulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17(2)13-14-8-12(9-15-13)16-20(18,19)10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJYMYVXAQGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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